1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride

Salt selection Aqueous solubility Pre-formulation

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride (CAS 2344685-78-3) is a 1,4-disubstituted 1,2,3-triazole building block in its hydrochloride salt form, with a molecular formula of C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol. The compound carries a primary amine at the triazole C4 position and an N1-cyclopropylmethyl substituent, making it a versatile small-molecule scaffold for medicinal chemistry derivatization through amide bond formation, reductive amination, or urea coupling.

Molecular Formula C6H11ClN4
Molecular Weight 174.63
CAS No. 2344685-78-3
Cat. No. B2602631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride
CAS2344685-78-3
Molecular FormulaC6H11ClN4
Molecular Weight174.63
Structural Identifiers
SMILESC1CC1CN2C=C(N=N2)N.Cl
InChIInChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H
InChIKeyVRGITBUIJNJKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylmethyl)triazol-4-amine Hydrochloride (CAS 2344685-78-3): A Defined Triazole Scaffold for Derivative Synthesis


1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride (CAS 2344685-78-3) is a 1,4-disubstituted 1,2,3-triazole building block in its hydrochloride salt form, with a molecular formula of C₆H₁₁ClN₄ and a molecular weight of 174.63 g/mol . The compound carries a primary amine at the triazole C4 position and an N1-cyclopropylmethyl substituent, making it a versatile small-molecule scaffold for medicinal chemistry derivatization through amide bond formation, reductive amination, or urea coupling . It is supplied as a hydrochloride salt at ≥95% purity by Biosynth under catalog number UTD68578, with a standard lead time of 3–4 weeks .

Why Generic Substitution of 1-(Cyclopropylmethyl)triazol-4-amine Hydrochloride Is Not Scientifically Sound


This compound cannot be trivially replaced by its free base form (CAS 1499909-91-9) or by regioisomeric triazole amines because four structural variables independently control downstream performance in derivatization chemistry and biological assays: (i) salt form, which governs aqueous solubility, hygroscopicity, and weighing accuracy [1]; (ii) the N1-cyclopropylmethyl substituent, which imparts distinct conformational and metabolic stability properties compared to cyclopropyl, methyl, or benzyl analogs [2]; (iii) the 1,4-substitution pattern of the 1,2,3-triazole ring, which dictates the regioselectivity of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis and the spatial orientation of the amine handle [3]; and (iv) the C4-primary amine, whose nucleophilicity and pKa are influenced by the electron-withdrawing character of the triazole core. Substituting any of these features—salt, N-substituent, or ring connectivity—can alter reaction kinetics in subsequent derivatization, compromise batch-to-batch reproducibility, and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)triazol-4-amine Hydrochloride vs. Nearest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness

The hydrochloride salt of 1-(cyclopropylmethyl)triazol-4-amine (CAS 2344685-78-3, MW 174.63) is supplied as a crystalline solid with a minimum purity of 95%, providing a defined stoichiometry and salt form that directly improves aqueous solubility compared to the free base (CAS 1499909-91-9, MW 138.17). Hydrochloride salts of primary amine-containing heterocycles typically exhibit 10–1000-fold higher aqueous solubility than their free base counterparts due to ionization and increased polarity [1]. The free base form is an oil or low-melting solid (no reported mp on ChemSrc) with limited water solubility, requiring organic co-solvents for aqueous reaction setups . The hydrochloride salt additionally provides better long-term solid-state stability under ambient storage (sealed in dry, 2–8 °C) compared to the free base, which is more prone to oxidative degradation and carbonate formation upon exposure to atmospheric CO₂ [1].

Salt selection Aqueous solubility Pre-formulation Bioconjugation

Regioisomeric Identity: 1,4-Disubstituted Triazole Confirmed Connectivity via ChemSrc SMILES Data

The target compound's SMILES string Cl.Nc1cn(CC2CC2)nn1, sourced from ChemSrc, unambiguously establishes the 1,4-disubstituted 1,2,3-triazole connectivity pattern . This regioisomer is the exclusive product of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the predominant click chemistry method for assembling triazole libraries [1]. In contrast, the 2,4-disubstituted regioisomer 2-(cyclopropylmethyl)triazol-4-amine (CAS 2137564-30-6) arises from Ru(II)-catalyzed or thermal Huisgen conditions and exhibits a different spatial orientation of the cyclopropylmethyl group relative to the triazole plane [2]. The 1,4-regioisomer places the C4-amine closer to the N1-substituent in 3D space, potentially affecting the binding pose when elaborated into target-focused libraries. No head-to-head comparative biological data between these two regioisomers has been published in the primary literature as of 2026.

Click chemistry Regioisomerism CuAAC Structural confirmation

Cyclopropylmethyl Substituent: Metabolic Stability Advantage Over Simple Alkyl and Benzyl Analogs

The N1-cyclopropylmethyl group in the target compound confers a metabolic stability advantage relative to simple N-methyl or N-benzyl analogs, a well-established principle in medicinal chemistry. Cyclopropane rings are recognized as metabolically resistant bioisosteres that reduce CYP450-mediated oxidation at benzylic and α-amino positions [1]. In a systematic review, Talele documented that cyclopropyl substitution frequently improves metabolic half-life by 2–10 fold compared to isopropyl or ethyl groups due to reduced susceptibility to oxidative N-dealkylation [1]. Specifically, cyclopropylmethyl amines resist CYP2D6- and CYP3A4-catalyzed N-dealkylation more effectively than N-methyl or N-benzyl counterparts because the cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol vs ~90 kcal/mol for benzylic C–H) [2]. No direct head-to-head metabolic stability data for 1-(cyclopropylmethyl)triazol-4-amine hydrochloride versus a specific N-methyl or N-benzyl comparator has been published as of the search date.

Metabolic stability Cyclopropane CYP oxidation Drug design

Commercial Availability, Pricing, and Lead Time Transparency: Biosynth as Primary Supplier

1-(Cyclopropylmethyl)triazol-4-amine hydrochloride (CAS 2344685-78-3) is listed as a catalog product by Biosynth with transparent pricing and lead times: 50 mg at $1,172.00 and 0.5 g at $3,710.00, both with a 3–4 week lead time (non-stock) . The free base (CAS 1499909-91-9) is available from multiple vendors including Leyan (95% purity) and Chemscene, but is not listed on Sigma-Aldrich as of 2026, indicating limited catalog penetration for this scaffold family [1]. The hydrochloride salt's defined stoichiometry eliminates the ambiguity of free base hydrate or carbonate content that can affect reaction stoichiometry in derivatization chemistry.

Procurement Supply chain Vendor comparison Research chemicals

Procurement-Driven Application Scenarios for 1-(Cyclopropylmethyl)triazol-4-amine Hydrochloride in Scientific Research


CuAAC-Based Triazole Library Synthesis Requiring Defined Salt Stoichiometry

In medicinal chemistry campaigns employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the target hydrochloride salt serves as a pre-formed triazole-amine building block for subsequent N-derivatization. The 1,4-regiochemistry of this scaffold [1] ensures that elaborated compounds maintain the pharmacophoric orientation associated with CuAAC-derived triazoles. The hydrochloride salt form provides accurate gravimetric dispensing for parallel synthesis, eliminating weighing errors associated with hygroscopic or waxy free bases [2]. Researchers synthesizing amide, sulfonamide, or urea libraries can directly couple this amine without additional salt metathesis steps, streamlining the synthetic sequence.

Cyclopropylmethyl Fragment Incorporation for Metabolic Stability Optimization

For drug discovery programs targeting systemic exposure or oral bioavailability, the cyclopropylmethyl substituent offers a metabolically stabilized alternative to N-methyl or N-benzyl triazole scaffolds. The cyclopropane ring's resistance to CYP-mediated oxidative N-dealkylation is well-documented, with 2–10 fold improvements in metabolic half-life observed across multiple chemotypes [3]. Using this pre-functionalized building block, medicinal chemists can introduce the cyclopropylmethyl group in a single synthetic step rather than undertaking a multi-step installation of the cyclopropane moiety late in the synthetic route, reducing overall step count and improving synthetic efficiency.

Aqueous Bioconjugation and Chemical Biology Probe Synthesis

The hydrochloride salt's enhanced aqueous solubility (compared to the free base) makes it suitable for bioconjugation reactions performed in phosphate-buffered saline or other aqueous media. The primary amine handle can be directly coupled to NHS esters, isothiocyanates, or carboxylic acids using water-compatible coupling reagents (e.g., EDC/sulfo-NHS). This circumvents the need for organic co-solvents that may denature proteins or disrupt cellular assays [2]. The ≥95% purity specification from Biosynth ensures that probe molecules derived from this scaffold meet the purity requirements for quantitative chemical biology experiments.

Scaffold-Hopping and Bioisostere Replacement Programs

In structure-based drug design, 1,4-disubstituted 1,2,3-triazoles serve as non-classical amide bond bioisosteres, providing similar hydrogen-bonding geometry but with enhanced metabolic stability and a different electrostatic profile [1]. The C4-amine of this scaffold can replace the amine component of a target amide bond, while the N1-cyclopropylmethyl occupies a lipophilic pocket. The hydrochloride salt form simplifies analytical characterization (sharp melting point, well-defined LCMS trace) during the scaffold-hopping validation phase, enabling rapid SAR exploration with high batch-to-batch consistency.

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